![molecular formula C30H48O2 B093492 Olean-12-en-28-oic acid CAS No. 17990-43-1](/img/structure/B93492.png)
Olean-12-en-28-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olean-12-en-28-oic acid is a natural product found in Callistemon citrinus, Eriope blanchetii, and other organisms with data available.
Scientific Research Applications
Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of derivatives of oleanolic acid, particularly olean-12-en-28-oic acid. A notable study demonstrated that a derivative, olean-12-eno[2,3-c]oxadiazol-28-oic acid (OEOA), effectively inhibits the proliferation of human leukemia cells without inducing cell death. The mechanism involves G1 cell cycle arrest and enhanced erythroid differentiation through the suppression of oncogenic pathways .
Table 1: Anti-Cancer Effects of this compound Derivatives
Compound | Cancer Type | Mechanism of Action | Reference |
---|---|---|---|
OEOA | Leukemia | G1 Arrest, Differentiation | |
Oleanolic Acid | Various (e.g., Skin Cancer) | Inhibitory Effects |
Neuroprotective Effects
This compound derivatives have also shown promise in neuroprotection. A study on olean-12-en-28-ol, 3β-pentacosanoate (OPCA), indicated its potential as a remyelinating agent in models of multiple sclerosis (MS). OPCA demonstrated anti-inflammatory properties and improved symptoms associated with experimental autoimmune encephalomyelitis (EAE), suggesting its utility in treating neurodegenerative diseases .
Table 2: Neuroprotective Applications of this compound Derivatives
Compound | Disease Model | Effect Observed | Reference |
---|---|---|---|
OPCA | Multiple Sclerosis (EAE) | Anti-inflammatory, Remyelination |
Traditional Medicine Applications
This compound has been utilized in traditional medicine for various ailments. Its extracts have been reported to possess properties that treat stomach aches, act as rubefacients, and alleviate allergic reactions . This traditional usage underscores the compound's relevance in ethnopharmacology.
Future Directions and Research Opportunities
Despite the promising findings regarding this compound and its derivatives, further research is necessary to fully elucidate their mechanisms of action and therapeutic potential. Areas for future investigation include:
- Clinical Trials : Conducting clinical trials to assess the efficacy and safety of these compounds in humans.
- Mechanistic Studies : Exploring the molecular pathways influenced by oleanolic acid derivatives to understand their pharmacodynamics.
- Formulation Development : Developing formulations that enhance bioavailability and target delivery of these compounds.
Properties
CAS No. |
17990-43-1 |
---|---|
Molecular Formula |
C30H48O2 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aS,12aS,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O2/c1-25(2)15-17-30(24(31)32)18-16-28(6)20(21(30)19-25)9-10-23-27(5)13-8-12-26(3,4)22(27)11-14-29(23,28)7/h9,21-23H,8,10-19H2,1-7H3,(H,31,32)/t21-,22-,23+,27-,28+,29+,30-/m0/s1 |
InChI Key |
MXEMKMNFLXVQBW-CDNBJWEZSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1)C)C(=O)O)C |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1)C)C(=O)O)C |
Synonyms |
Olean-12-en-28-oic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.